N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This compound is characterized by the presence of a benzodioxine ring fused with a sulfonamide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-amine with pentyl halides in the presence of a base such as lithium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzodioxine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxine ring can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced tumor growth or bacterial proliferation .
Comparison with Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide
- N-alkyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamides
Comparison: N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific pentyl substitution, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different enzyme inhibitory profiles or therapeutic potentials, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-2-3-4-7-14-19(15,16)11-5-6-12-13(10-11)18-9-8-17-12/h5-6,10,14H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUWSYMQVVRXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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